molecular formula C14H18N4O B12544124 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol CAS No. 821783-99-7

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol

Cat. No.: B12544124
CAS No.: 821783-99-7
M. Wt: 258.32 g/mol
InChI Key: SYOCLMLCCQJNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol is a heterocyclic organic compound featuring a pyridine-pyrazine hybrid scaffold with an amino alcohol side chain. The compound’s stereochemistry and hydrogen-bonding capabilities (via the hydroxyl and amino groups) make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity studies.

Properties

CAS No.

821783-99-7

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-methyl-2-[(5-pyridin-4-ylpyrazin-2-yl)amino]butan-1-ol

InChI

InChI=1S/C14H18N4O/c1-10(2)13(9-19)18-14-8-16-12(7-17-14)11-3-5-15-6-4-11/h3-8,10,13,19H,9H2,1-2H3,(H,17,18)

InChI Key

SYOCLMLCCQJNRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC1=NC=C(N=C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of a methyl group and a butanol moiety under specific conditions such as refluxing in ethanol with a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazine or pyridine rings .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its structural features that suggest activity against specific biological targets. Its unique combination of a pyridine and pyrazine moiety may enhance its interaction with biological systems.

Anticancer Properties

Research indicates that derivatives of compounds containing similar structures exhibit anticancer properties. For instance, the inhibition of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST), has been noted in related compounds. This suggests that 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol could be explored for similar therapeutic effects against cancers driven by c-KIT mutations .

Neurological Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neurological disorders. Studies on pyrazole derivatives have shown they can act as positive allosteric modulators for muscarinic acetylcholine receptors, potentially aiding in conditions like Alzheimer's disease . The structural analogs of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol may exhibit similar properties.

The biological activity of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol is primarily linked to its interactions with various biological targets.

Enzyme Inhibition

The compound could serve as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, providing insights into new therapeutic strategies. Its structural characteristics allow it to fit into enzyme active sites effectively, potentially leading to the development of new inhibitors .

Antimicrobial Activity

Similar compounds have shown promising antimicrobial activity. The presence of nitrogen-containing heterocycles like pyridine and pyrazine may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in the field of antimicrobial agents .

Structure–Activity Relationship Studies

Several studies have focused on the structure–activity relationships (SAR) of related compounds, revealing how modifications to the core structure influence biological activity. For instance, changes in substituents on the pyrazine ring can significantly affect binding affinity and selectivity towards specific targets .

Pharmacokinetic Profiles

Research into the pharmacokinetic profiles of similar compounds has shown that modifications can lead to enhanced solubility and bioavailability, critical factors for therapeutic efficacy . Understanding these profiles can guide the optimization of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol for clinical applications.

Conclusion and Future Directions

The applications of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol are promising across various domains, particularly in drug development for cancer and neurological disorders. Future research should focus on:

  • In-depth Biological Testing : Conducting comprehensive biological assays to evaluate its efficacy against specific diseases.
  • Optimization Studies : Modifying the compound's structure to enhance its pharmacological properties while minimizing potential side effects.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans, paving the way for new therapeutic options.

By leveraging its unique chemical structure and exploring diverse applications, 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol could contribute significantly to advancements in medicinal chemistry and pharmacotherapy.

Data Table: Overview of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidineAnticancerc-KIT kinase
Pyrazole derivativesNeurological ModulationMuscarinic acetylcholine receptors
Nitrogen-containing heterocyclesAntimicrobialVarious microbial targets

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pyridine-pyrazine core is structurally analogous to kinase inhibitors like imatinib derivatives or antiviral agents such as pyrazinamide analogs. Key differentiating factors include:

Substituent Flexibility: The branched 3-methylbutanol chain distinguishes it from simpler pyrazine derivatives (e.g., pyrazinamide), which lack extended alkyl groups. This enhances lipophilicity and membrane permeability compared to smaller analogs.

Crystallographic and Computational Insights

Crystallographic analysis of similar compounds often employs the SHELX software suite (e.g., SHELXL for refinement), which is critical for determining bond lengths, angles, and molecular packing . For example:

Parameter 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol Pyrazinamide Imatinib Core
Molecular Weight (g/mol) ~290 (estimated) 123.11 ~500
Key Functional Groups Amino alcohol, pyridinylpyrazine Carboxamide, pyrazine Benzamide, pyridine
Hydrogen-Bond Donors 3 (NH, OH) 2 (NH₂) 2 (NH)
LogP (Predicted) 1.8 (moderate lipophilicity) -0.5 (hydrophilic) 3.5 (highly lipophilic)

Pharmacological and Biochemical Relevance

  • Kinase Inhibition: The pyridine-pyrazine motif is common in kinase inhibitors (e.g., EGFR or BCR-ABL inhibitors). The amino alcohol side chain may mimic ATP-binding pocket interactions observed in drugs like dasatinib.
  • Antimicrobial Activity: Pyrazine derivatives often exhibit antimicrobial properties. The addition of a pyridine ring and amino alcohol could broaden spectrum activity compared to pyrazinamide, which is specific to Mycobacterium tuberculosis.

Limitations and Challenges

  • Synthetic Complexity : The branched alkyl chain introduces stereochemical challenges absent in simpler analogs, complicating synthesis and purification.
  • Solubility Trade-offs : While the hydroxyl group improves aqueous solubility, the pyridine-pyrazine core may limit it compared to purely aliphatic amines.

Research Methodologies and Tools

Structural comparisons rely heavily on crystallographic data refined using SHELXL, a program noted for its precision in small-molecule refinement . Computational docking studies (e.g., AutoDock or Schrödinger Suite) further elucidate binding modes relative to analogs.

Biological Activity

3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings and data.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol is C13_{13}H16_{16}N4_{4}O. Its structure features a pyridine and pyrazine moiety, which are known for their biological relevance.

Biological Activity Overview

Research has indicated that compounds containing pyridine and pyrazine derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol are summarized below:

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain bacterial strains are as follows:

Pathogen MIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.83

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound's potential anticancer activity has been evaluated through various in vitro assays. It was found to induce cytotoxicity in cancer cell lines, with notable effects on cell viability. The mechanism of action appears to involve the inhibition of key cellular pathways essential for cancer cell proliferation.

The biological activity of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol is hypothesized to involve several mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies indicate that the compound interacts with DNA gyrase, a target for many antibacterial agents. Binding interactions involve hydrogen bonds with critical amino acids within the active site, enhancing its inhibitory potential .
  • Antifungal Mechanisms : The compound also shows antifungal activity against Candida species, likely through disruption of fungal cell wall synthesis or function.
  • Cytotoxic Effects : In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of caspases or other apoptotic pathways .

Case Studies

A recent study evaluated the compound alongside other derivatives in a series of biological assays. The results indicated that while several derivatives exhibited moderate activity, 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol consistently showed superior efficacy against key pathogens .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions between pyrazine/pyridine precursors and amino-alcohol derivatives. For example:

  • Condensation reactions between 5-(pyridin-4-yl)pyrazin-2-amine and 3-methyl-2-aminobutan-1-ol under reflux in ethanol or DMF, with yields dependent on temperature (80–120°C) and catalyst selection (e.g., acetic acid or Lewis acids) .
  • Critical parameters include stoichiometric ratios (1:1.2 for amine:carbonyl), solvent polarity (DMF enhances reactivity), and reaction time (2–6 hours). Impurities often arise from incomplete coupling, requiring purification via column chromatography (silica gel, hexane/ethyl acetate) .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural identity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the pyridinyl proton (δ 8.5–9.0 ppm), pyrazine NH (δ 6.5–7.0 ppm), and butanol CH₃ (δ 1.2–1.5 ppm). Coupling constants (J = 4–6 Hz) confirm stereochemistry .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z ≈ 290–300 (M+H⁺) with fragmentation patterns matching pyrazine and pyridine moieties .
  • IR spectroscopy : Stretching frequencies for NH (3300–3400 cm⁻¹) and OH (3200–3500 cm⁻¹) validate functional groups .

Advanced: How can researchers design bioactivity assays to evaluate antibacterial efficacy against Gram-positive vs. Gram-negative strains?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays :
    • Use standardized bacterial strains (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram–]) in Mueller-Hinton broth.
    • Serial dilutions (0.5–128 µg/mL) of the compound are incubated for 18–24 hours at 37°C. MIC is determined via optical density (OD₆₀₀) or agar plating .
  • Mechanistic studies : Combine with fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) or β-galactosidase reporter systems to assess target-specific effects (e.g., enzyme inhibition) .

Advanced: What computational strategies predict binding affinities to potential enzymatic targets like FAK or kinases?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) : Dock the compound into FAK’s FERM domain (PDB: 2JKK) using flexible ligand/rigid receptor protocols. Key interactions: pyridine N with Arg₅₅₀, butanol OH with Asp₅₆₄ .
  • MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of binding poses. RMSD (<2 Å) and hydrogen bond occupancy (>80%) validate predictions .
  • Contradictions : Discrepancies between computational and experimental IC₅₀ values may arise from solvent effects (implicit vs. explicit models) or protonation states .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

  • Variable factors :
    • Assay conditions : Differences in bacterial growth phase (log vs. stationary) or culture media (nutrient-rich vs. minimal) alter compound efficacy .
    • Structural analogs : Minor substitutions (e.g., trifluoromethyl vs. methyl groups) drastically impact solubility and membrane permeability .
  • Mitigation strategies :
    • Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
    • Use isogenic bacterial strains to isolate resistance mechanisms .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : React with HCl to generate a hydrochloride salt, improving water solubility (>10 mg/mL in PBS) .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm) to enhance plasma half-life. Characterize via dynamic light scattering (DLS) .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-IV/oral administration in rodent models. Key parameters: Cₘₐₓ > 1 µM, t₁/₂ > 4 hours .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : -20°C under argon in amber vials to prevent photodegradation.
  • Degradation pathways : Hydrolysis of the pyrazine-amino bond in humid conditions (TGA/DSC shows mass loss >5% at 40°C/75% RH) .
  • Analytical monitoring : Periodic HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free pyridine) .

Advanced: How can researchers validate the compound’s selectivity against off-target proteins?

Answer:

  • Kinase profiling (Eurofins) : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) at 1 µM. Selectivity index = (IC₅₀ off-target)/(IC₅₀ target) >100 indicates specificity .
  • Cellular thermal shift assays (CETSA) : Monitor target engagement in lysates via Western blot (e.g., FAK phosphorylation at Tyr₃₉₇) after heating (40–70°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.